schisantherinP
Description
Origin and Botanical Sources within the Schisandra Genus
The primary sources of Schisantherin P and other related lignans (B1203133) are plants belonging to the Schisandra genus. These woody vines are native to East Asia and have been a staple in traditional medicine for centuries. tandfonline.comacs.orgresearchgate.net
Schisandra chinensis, commonly known as the five-flavor berry, is a well-documented source of a wide array of dibenzocyclooctadiene lignans. acs.orgontosight.aimdpi.com The fruit of this plant, in particular, is rich in these compounds, which are considered its main bioactive components. mdpi.comnih.gov Research has confirmed the presence of numerous lignans, including various schisantherins, in different parts of the S. chinensis plant, with the highest concentrations typically found in the seeds. ontosight.aimdpi.commdpi.com
While S. chinensis is a primary source, other species within the genus also produce a variety of dibenzocyclooctadiene lignans. researchgate.net Schisandra sphenanthera is another prominent species, and studies have identified a range of lignans in this plant, some of which are distinct from those found in S. chinensis. nih.govresearchgate.netacgpubs.orgmdpi.com For instance, research has highlighted the presence of compounds like schisantherin A, B, C, and D in S. sphenanthera. researchgate.netnih.govresearchgate.net
Schisandra henryi, a species endemic to the Yunnan Province in China, has also been found to contain a significant profile of dibenzocyclooctadiene lignans. mdpi.comresearchgate.netmdpi.comnih.gov Studies have identified schisantherin A and B in S. henryi. researchgate.netmdpi.comresearchgate.net The chemical composition of S. henryi shows similarities to other Schisandra species, making it another valuable source for the study of these compounds. mdpi.comnih.gov
Context within Traditional Medicinal Practices and Modern Research
The use of Schisandra plants dates back centuries in traditional Chinese medicine, where they are utilized for a variety of purposes. tandfonline.commskcc.orgmdpi.com The fruits of S. chinensis and S. sphenanthera, known as "Wuweizi," are recognized for their distinct clinical applications in traditional practices. nih.govmdpi.com
This long history of traditional use has spurred modern scientific research into the specific chemical constituents of Schisandra plants and their biological activities. Dibenzocyclooctadiene lignans, as the primary active components, have been the focus of numerous phytochemical and pharmacological studies. tandfonline.com Research has explored the potential antioxidant and anti-inflammatory effects of these compounds. ontosight.ai For instance, Schisantherin P has been noted for its antioxidant properties. ontosight.ai The diverse pharmacological effects attributed to the Schisandra genus, such as hepatoprotective and neuroprotective activities, are largely linked to its rich lignan (B3055560) content. tandfonline.commskcc.org
Structure
3D Structure
Properties
Molecular Formula |
C22H24O8 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene-11,14-diol |
InChI |
InChI=1S/C22H24O8/c1-9-10(2)18(24)12-6-14-20(30-8-28-14)22(26-4)16(12)15-11(17(9)23)5-13-19(21(15)25-3)29-7-27-13/h5-6,9-10,17-18,23-24H,7-8H2,1-4H3 |
InChI Key |
PGQCSEUUYHHWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C4C1O)OCO5)OC)OC)OCO3)O)C |
Origin of Product |
United States |
Pharmacological Activities and Preclinical Efficacy
Hepatoprotective Efficacy
The hepatoprotective activity of schisantherins has been substantiated through numerous preclinical models, showcasing their ability to protect the liver from injury and modulate metabolic processes. nih.govnih.gov
Schisantherin compounds have consistently demonstrated the ability to reduce key markers of liver injury in various animal models. A meta-analysis of studies on Schisandra chinensis highlighted a significant reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are critical indicators of liver damage. frontiersin.orgresearchgate.net
In models of chemically-induced liver injury, schisantherins have shown significant protective effects. For instance, several schisantherin lignans (B1203133), including Schisantherin A and C, demonstrated protective effects against acetaminophen-induced hepatotoxicity in mice. nih.gov This protection is partly attributed to the inhibition of cytochrome P450 enzymes responsible for the bioactivation of acetaminophen into its toxic intermediate. nih.gov In carbon tetrachloride (CCl4)-induced liver injury models, which cause liver damage through the generation of free radicals, schisantherins have also been effective. biomedpharmajournal.orgbohrium.com Schizandrin (B1681555) C, for example, has been shown to protect against CCl4-induced liver injury by depressing oxidative effects and lipid peroxidation. bohrium.com
Table 1: Effects of Schisantherins on Liver Injury Markers in Chemically-Induced Hepatotoxicity Models
| Compound | Model | Key Findings |
|---|---|---|
| Schisantherin A, B, C | Acetaminophen-induced hepatotoxicity in mice | Demonstrated significant protective effects against liver injury. nih.gov |
Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis. dovepress.com Schisantherin compounds have shown anti-fibrotic effects in preclinical models. Schisantherin A was found to ameliorate liver fibrosis in mice by reducing the expression of α-smooth muscle actin (α-SMA) and collagen 1A1. researchgate.net It also significantly lowered serum transaminase levels and hydroxyproline content in the liver. researchgate.net Schisandrin (B1198587) B has been shown to prevent the progression of liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs), which are key mediators in the development of fibrosis. dovepress.commdpi.com Similarly, Schizandrin C has demonstrated an anti-hepatic fibrosis effect by reducing collagen accumulation and the expression of α-SMA and type I collagen in the liver. bohrium.comnih.gov
Table 2: Effects of Schisantherins in Liver Fibrosis Models
| Compound | Model | Key Findings |
|---|---|---|
| Schisantherin A | Thioacetamide (TAA)-induced liver fibrosis in mice | Ameliorated pathological changes in liver tissue, reduced serum transaminase levels, and decreased expression of α-SMA and collagen 1A1. researchgate.net |
| Schisandrin B | Carbon tetrachloride (CCl4)-induced liver fibrosis in rats | Inhibited oxidative stress-mediated hepatocyte damage and suppressed the activation of hepatic stellate cells. dovepress.com |
Schisantherins have also demonstrated protective effects against alcohol-induced liver injury (ALI). Schisantherin A was found to alleviate ALI in mice by reducing liver lipid vacuoles and significantly decreasing serum AST and ALT activities. nih.govnih.gov This compound also suppressed alcohol-induced oxidative stress and inflammatory responses in the liver in a dose-dependent manner. nih.gov Schisandrin B has been shown to effectively prevent and ameliorate alcoholic liver diseases by resolving liver injuries, lipid deposition, inflammasome activation, and fibrosis. mdpi.com It was also observed to reverse existing ethanol-induced liver injuries, as evidenced by decreased serum ALT and AST levels and reduced liver congestion and ballooning degeneration. mdpi.com
Table 3: Effects of Schisantherins in Alcohol-Induced Liver Injury Models
| Compound | Model | Key Findings |
|---|---|---|
| Schisantherin A | Alcohol-induced liver injury in mice | Reduced liver lipid vacuoles and significantly decreased serum AST and ALT activities. nih.govnih.gov |
Beyond protecting against direct injury, schisantherins also play a role in modulating metabolic processes within the liver, particularly lipid metabolism.
Dysregulation of lipid metabolism is a key factor in the development of conditions like non-alcoholic fatty liver disease (NAFLD). Schisantherin A has been shown to ameliorate hepatic steatosis and inflammation in a high-fat diet (HFD)-induced NAFLD mouse model. nih.gov It achieved this by suppressing the expression of genes related to fatty acid synthesis, such as sterol regulatory element-binding protein-1c (Srebp1c) and acetyl-CoA carboxylase alpha (Acaca). nih.gov Schizandrin C has also been found to regulate the lipid profile and related metabolic enzymes in the liver in a model of liver fibrosis. nih.govresearchgate.net It significantly inhibited the formation of lipid droplets in hepatocytes. researchgate.net Furthermore, Schisandrin B has been shown to alleviate lipid metabolism disorders in metabolic-associated fatty liver disease (MAFLD) by modulating specific signaling pathways. mdpi.com
Table 4: Effects of Schisantherins on Lipid Metabolism Regulation
| Compound | Model | Key Findings |
|---|---|---|
| Schisantherin A | High-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) in mice | Suppressed the expression of genes related to fatty acid synthesis. nih.gov |
| Schizandrin C | Carbon tetrachloride (CCl4)-induced liver fibrosis in mice | Regulated the lipid profile and related metabolic enzymes in the liver. nih.govresearchgate.net |
Modulation of Hepatic Metabolic Processes
Glycogen Synthesis Enhancement
Preclinical research suggests that extracts from Schisandra chinensis can enhance glycogen synthesis, a crucial process for energy storage in the liver and muscles. researchgate.netscientificarchives.com While direct studies on schisantherin A's specific role in this process are limited, its mechanism of action in other contexts provides a potential link. Schisantherin A has been shown to activate the Akt/glycogen synthase kinase-3β (GSK3β) signaling pathway. nih.gov GSK3β is a key enzyme that, when inhibited, leads to the activation of glycogen synthase, the rate-limiting enzyme in glycogen synthesis. The activation of the Akt/GSK3β pathway by schisantherin A is primarily associated with its neuroprotective effects, but it suggests a plausible mechanism by which it could contribute to the enhancement of glycogen synthesis. nih.gov Further research is required to directly investigate and quantify the effects of isolated schisantherin A on glycogen synthesis in preclinical models.
Interactive Data Table: Schisantherin A and a Key Pathway in Glycogen Synthesis Regulation
| Compound | Observed Effect | Investigated Pathway | Implication for Glycogen Synthesis |
|---|---|---|---|
| Schisantherin A | Neuroprotection | Activation of Akt/GSK3β pathway nih.gov | Indirectly suggests a potential role in enhancing glycogen synthesis through the inhibition of GSK3β. |
Bile Acid Homeostasis Regulation
Schisantherin A has been identified as a regulator of bile acid homeostasis, primarily through its interaction with the pregnane X receptor (PXR). researchgate.net PXR is a nuclear receptor that plays a critical role in sensing foreign and endogenous substances, including bile acids, and subsequently regulating the expression of genes involved in their metabolism and transport.
In preclinical models, schisantherin A has been shown to activate PXR, leading to an increased expression of genes such as UDP glucuronosyltransferase family 1 member A1 (UGT1A1) and cytochrome P450 family members CYP2B10 and CYP3A11. researchgate.net These enzymes are involved in the detoxification and metabolism of bile acids. Furthermore, PXR activation by schisantherin A can modulate the expression of genes responsible for bile acid transport (e.g., Oatp2, Mrp3) and biosynthesis (e.g., Cyp7a1). researchgate.net This regulatory activity suggests that schisantherin A can help maintain the balance of bile acids in the liver, protecting against cholestatic liver injury induced by compounds like lithocholic acid. researchgate.net
Interactive Data Table: Effect of Schisantherin A on Bile Acid Homeostasis Regulation
| Compound | Target Receptor | Key Genes Modulated | Preclinical Outcome |
|---|
Neuroprotective Efficacy
Schisantherin A has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. Its ability to protect against neuronal damage and improve cognitive function has been a key area of investigation.
Protection Against Neurodegeneration
In preclinical models of Parkinson's disease, schisantherin A has shown a strong capacity to protect dopaminergic neurons, which are progressively lost in this condition. In mouse models utilizing the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's-like pathology, schisantherin A treatment has been found to protect against the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons. researchgate.net
The neuroprotective mechanism of schisantherin A in these models is linked to the activation of the PI3K/Akt survival signaling pathway. researchgate.net Activation of this pathway is associated with the upregulation of anti-apoptotic proteins such as Bcl-2 and the phosphorylation of the transcription factor CREB. researchgate.net Studies comparing various lignans from Schisandra have indicated that schisantherin A possesses the most potent neuroprotective activity. researchgate.net
Interactive Data Table: Neuroprotective Effects of Schisantherin A in Parkinson's Disease Models
| Model | Key Finding | Mechanism of Action |
|---|---|---|
| MPTP-induced Parkinson's Disease in mice | Protection against the loss of TH-positive dopaminergic neurons. researchgate.net | Activation of the PI3K/Akt signaling pathway; Upregulation of Bcl-2. researchgate.net |
| MPP+-treated SH-SY5Y cells (in vitro) | Inhibition of cytotoxicity. | Regulation of CREB-mediated Bcl-2 expression. researchgate.net |
Schisantherin A has exhibited protective effects in preclinical models of both cerebral and myocardial ischemia-reperfusion (I/R) injury. In a rat model of middle cerebral artery occlusion and reperfusion (MCAO/R), schisantherin A treatment significantly reduced the infarct volume and attenuated neurological deficits. scientificarchives.com The neuroprotective effects in cerebral I/R injury are attributed to its ability to inhibit the activated Toll-like receptor 4 (TLR4) and C5aR1 signaling pathways, which play a role in the inflammatory and apoptotic processes following ischemia. scientificarchives.com In vitro studies using primary rat cortical neurons subjected to oxygen and glucose deprivation and reperfusion (OGD/R) also demonstrated that schisantherin A significantly reduced neuronal apoptosis. scientificarchives.com
In the context of myocardial I/R injury, schisantherin A has been shown to reduce the infarct size and mitigate myocardial histopathological changes in rats. nih.gov The protective mechanism in the heart is thought to be related to the inhibition of cardiomyocyte apoptosis. nih.gov
Interactive Data Table: Efficacy of Schisantherin A in Ischemia-Reperfusion Injury Models
| Type of Injury | Animal Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Cerebral Ischemia-Reperfusion | Rat (MCAO/R) | Reduced infarct volume, attenuated neurological deficits, decreased neuronal apoptosis. scientificarchives.com | Inhibition of TLR4 and C5aR1 signaling pathways. scientificarchives.com |
Schisantherin A has been shown to ameliorate cognitive deficits in animal models of neurodegenerative disease and age-related cognitive decline. In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ)1–42, intracerebroventricular administration of schisantherin A significantly attenuated learning and memory impairments. researchgate.net
The improvements in cognitive function were observed in various behavioral tests, including the Y-maze, shuttle-box, and Morris water maze tests. nih.govresearchgate.net In the Morris water maze, schisantherin A treatment significantly reduced the escape latency, indicating improved spatial learning and memory. nih.gov The mechanisms underlying these cognitive-enhancing effects are believed to involve the antioxidant properties of schisantherin A. In the brains of Aβ1–42-treated mice, schisantherin A restored the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) and reduced levels of the lipid peroxidation marker malondialdehyde (MDA). researchgate.net It also improved histopathological changes in the hippocampus. researchgate.net
Interactive Data Table: Cognitive Amelioration by Schisantherin A in a Mouse Model of Alzheimer's Disease
| Behavioral Test | Parameter Measured | Effect of Schisantherin A |
|---|---|---|
| Y-maze | Spontaneous alternation behavior | Increased nih.gov |
| Shuttle-box | Number of avoidances | Increased nih.gov |
Inability to Generate Article on "schisantherin P" Due to Lack of Scientific Data
Following a comprehensive search of available scientific literature, we have determined that there is no specific information regarding a chemical compound named "schisantherin P." The search results consistently yield data for related compounds, primarily schisantherin A, schisantherin B, and schisantherin C, but not for "schisantherin P."
As per the strict instructions to generate content focusing solely on "schisantherin P" and to adhere strictly to the provided outline without introducing external information, it is not possible to create the requested article. The absence of preclinical data on "schisantherin P" in the specified areas—such as its impact on learning and memory or its anticancer potential—means that none of the sections or subsections of the required outline can be addressed accurately or authoritatively.
It is possible that "schisantherin P" is a typographical error and that another compound from the schisantherin family was intended. There is a substantial body of research on the pharmacological activities of schisantherin A and schisantherin B that aligns with the topics outlined in the request.
Should you wish to proceed with an article on a different, well-documented compound such as schisantherin A or schisantherin B, please revise the subject of your request. At present, we cannot fulfill the instructions for the compound "schisantherin P."
Anti-inflammatory Efficacy
Schisantherin A has been shown to possess significant anti-inflammatory properties through various mechanisms, including the suppression of pro-inflammatory cytokines, reduction of inflammatory mediators, and attenuation of inflammatory cell infiltration.
Schisantherin A has been observed to effectively reduce the production of key pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, schisantherin A demonstrated a concentration-dependent reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Further research has corroborated these findings, showing that pretreatment with schisantherin A can attenuate the expression of TNF-α, IL-1β, and IL-6 in various models of inflammation, such as in acute lung injury and ischemia-reperfusion injury. nih.gov
In a mouse model of acute respiratory distress syndrome (ARDS) induced by lipopolysaccharide (LPS), pretreatment with schisantherin A significantly lowered the levels of IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid. nih.gov Similarly, in a model of renal ischemia-reperfusion injury, schisantherin A decreased the production of TNF-α, IL-1β, and IL-6 in human renal tubular epithelial cells. nih.gov
Table 1: Effect of Schisantherin A on Pro-inflammatory Cytokine Production
| Model System | Cytokine Inhibited | Key Findings |
|---|---|---|
| LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6 | Concentration-dependent reduction in cytokine levels. nih.gov |
| LPS-induced ARDS mouse model | IL-1β, IL-6, TNF-α | Significant reduction of cytokines in bronchoalveolar lavage fluid. nih.gov |
| Renal ischemia-reperfusion injury model | TNF-α, IL-1β, IL-6 | Decreased production of cytokines in human renal tubular epithelial cells. nih.gov |
| Human osteoarthritis chondrocytes | TNF-α | Dose-dependent inhibition of IL-1β-induced production. nih.gov |
Schisantherin A has been shown to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2). In studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), schisantherin A was found to reduce the levels of both NO and PGE2 in a concentration-dependent manner. nih.gov This inhibitory effect is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. semanticscholar.org Furthermore, in human osteoarthritis chondrocytes stimulated with IL-1β, schisantherin A also demonstrated a dose-dependent anti-inflammatory effect by inhibiting the production of NO and PGE2. nih.gov
Table 2: Effect of Schisantherin A on Inflammatory Mediators
| Model System | Mediator Inhibited | Key Findings |
|---|---|---|
| LPS-stimulated RAW 264.7 macrophages | NO, PGE2 | Concentration-dependent reduction in mediator levels. nih.gov |
| Human osteoarthritis chondrocytes | NO, PGE2 | Dose-dependent inhibition of IL-1β-induced production. nih.gov |
Antioxidant Efficacy
Schisantherin A exhibits notable antioxidant properties by directly scavenging reactive oxygen species and enhancing the activity of endogenous antioxidant enzymes.
Schisantherin A has been shown to reduce oxidative damage by decreasing the production of reactive oxygen species (ROS). nih.gov In a model of renal ischemia-reperfusion injury, schisantherin A decreased the levels of ROS in a human renal tubular epithelial cell line. nih.gov This ROS scavenging activity is a key component of its protective effects against oxidative stress-related cellular damage.
Table 3: Effect of Schisantherin A on Endogenous Antioxidant Enzymes
| Enzyme | Model System | Key Findings |
|---|---|---|
| Superoxide Dismutase (SOD) | Ischemia-reperfusion injury model | Restored SOD activity. nih.gov |
| Superoxide Dismutase (SOD) | Chronic fatigue mouse model | Increased SOD activity in hippocampal tissue. nih.gov |
| Catalase (CAT) | Chronic fatigue mouse model | Increased CAT activity in hippocampal tissue. nih.gov |
| Glutathione Peroxidase (GPx) | Ischemia-reperfusion injury model | Restored GPx activity. nih.gov |
Reduction of Oxidative Stress Markers (MDA)
Schisantherin A has demonstrated notable antioxidant properties by reducing levels of malondialdehyde (MDA), a key indicator of oxidative stress. In a rat model of myocardial ischemia-reperfusion (I/R) injury, treatment with schisantherin A resulted in a significant decrease in MDA release plos.orgnih.gov. This reduction in MDA is associated with an increase in the activity of superoxide dismutase (SOD), an important endogenous antioxidant enzyme plos.org. Further studies on isoproterenol-induced myocardial infarction in rats also confirmed that pre- and co-treatment with schisantherin A led to a significant reduction in oxidative stress, as evidenced by decreased MDA levels nih.govresearchgate.net. The mechanism behind this effect is linked to the compound's ability to attenuate oxidative myocardial damage plos.org.
| Model | Key Findings | Reference |
|---|---|---|
| Rat Myocardial Ischemia-Reperfusion (I/R) Injury | Significantly attenuated MDA release. | plos.org |
| Isoproterenol-Induced Myocardial Infarction in Rats | Significantly reduced MDA levels in cardiac tissue. | nih.govresearchgate.net |
Cardioprotective Efficacy
Protection Against Myocardial Injury
Schisantherin A exhibits significant cardioprotective effects against myocardial injury. In preclinical studies involving myocardial ischemia-reperfusion, schisantherin A treatment was shown to significantly reduce the infarct size plos.org. This protective role is further supported by the mitigation of changes in myocardial histopathology, where tissue morphology was better preserved in the treatment groups plos.org. In a model of isoproterenol-induced myocardial infarction, schisantherin A administration significantly attenuated the rise in the heart-to-body weight ratio and the size of the myocardial infarct nih.govresearchgate.net. Histopathological analysis of heart sections from rats treated with schisantherin A showed reduced necrosis, decreased interstitial space, and preserved architectural integrity compared to the untreated group nih.gov.
| Model | Key Findings | Reference |
|---|---|---|
| Rat Myocardial Ischemia-Reperfusion (I/R) Injury | Significantly attenuated infarct size and mitigated histopathological changes. | plos.org |
| Isoproterenol-Induced Myocardial Infarction in Rats | Reduced myocardial infarct size, heart/body weight ratio, and preserved tissue architecture. | nih.govresearchgate.net |
Inhibition of Myocardial Cell Apoptosis
A key mechanism underlying the cardioprotective effects of schisantherin A is its ability to inhibit apoptosis, or programmed cell death, in myocardial cells. In a study on myocardial I/R injury in rats, schisantherin A treatment significantly decreased the percentage of apoptotic cells from 33.56% in the injury group to 10.98% plos.orgnih.gov. This anti-apoptotic effect was further quantified by a reduction in the activity of caspase-3, a critical enzyme in the apoptotic cascade, from 0.62 OD/mg to 0.32 OD/mg in the myocardium plos.orgnih.gov. In vitro experiments also demonstrated that schisantherin A could significantly decrease the apoptosis of neonatal rat cardiomyocytes induced by hydrogen peroxide plos.org. This inhibition of cardiomyocyte apoptosis is considered a primary contributor to its protective action against I/R injury plos.orgnih.gov.
Other Documented Biological Activities
Suppression of Osteoclast Formation
Beyond its cardioprotective roles, schisantherin A has been found to influence bone metabolism. Research has shown that schisantherin A can inhibit the formation of osteoclasts, which are cells responsible for bone resorption nih.govnih.gov. This effect was observed in studies investigating receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis nih.gov. The suppression of osteoclast formation suggests that schisantherin A could be a promising natural compound for addressing conditions related to excessive bone resorption nih.gov. The mechanism involves the modulation of RANKL signaling pathways, which are critical for osteoclast development nih.gov.
Mechanistic Investigations at Molecular and Cellular Levels
Modulation of Key Signaling Pathways
Schisantherin A's pharmacological effects are largely attributed to its ability to interfere with critical signaling networks inside the cell. nih.gov Its anti-inflammatory, antioxidant, and neuroprotective properties are linked to the modulation of several major pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways, among others. nih.gov
MAPK Pathway (p38, JNK, ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cellular processes such as proliferation, differentiation, inflammation, and apoptosis. nih.govnih.gov This pathway consists of several key kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.gov
Research demonstrates that Schisantherin A exerts significant anti-inflammatory effects by modulating the MAPK pathway. In studies using lipopolysaccharide (LPS)-treated RAW 264.7 macrophages, Schisantherin A was found to significantly inhibit the phosphorylation of ERK, p38, and JNK in a concentration-dependent manner. nih.gov This inhibition of MAPK activation is a key mechanism by which Schisantherin A suppresses the production of pro-inflammatory mediators. nih.govmdpi.com By blocking the signal transduction through these MAPK molecules, Schisantherin A effectively curtails the inflammatory response triggered by stimuli like LPS. mdpi.comresearchgate.net
| Pathway Component | Cell Model | Key Findings | Reference(s) |
| p38 | RAW 264.7 macrophages | Schisantherin A significantly inhibited LPS-induced phosphorylation of p38. | nih.gov |
| JNK | RAW 264.7 macrophages | Schisantherin A significantly inhibited LPS-induced phosphorylation of JNK. | nih.gov |
| ERK | RAW 264.7 macrophages | Schisantherin A significantly inhibited LPS-induced phosphorylation of ERK. Inhibition of the ERK pathway was found to be the primary route for suppressing TNF-α production. | nih.gov |
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, IκBα is degraded, allowing the NF-κB p65 subunit to translocate into the nucleus and activate the transcription of inflammatory genes. researchgate.net
Schisantherin A has been shown to be a potent inhibitor of this pathway. nih.gov It effectively suppresses the activation of NF-κB by restraining the degradation of IκBα. nih.govresearchgate.net This action prevents the p65 subunit from moving into the nucleus, thereby blocking the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). researchgate.net This mechanism is a cornerstone of the anti-inflammatory properties of Schisantherin A, observed in models of alcohol-induced liver injury and LPS-stimulated macrophages. nih.govnih.gov
| Pathway Component | Cell Model | Key Findings | Reference(s) |
| IκBα Degradation | RAW 264.7 macrophages | Schisantherin A inhibited the LPS-induced degradation of IκBα. | nih.govresearchgate.net |
| p65 Nuclear Translocation | RAW 264.7 macrophages | By preventing IκBα degradation, Schisantherin A inhibited the translocation of the p65 subunit into the nucleus. | nih.gov |
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a vital intracellular signaling cascade that regulates cell survival, growth, proliferation, and metabolism. nih.govmdpi.com Aberrant activation of this pathway is implicated in various diseases, including cancer. nih.gov
Schisantherin A has been identified as a modulator of this pro-survival pathway. In studies investigating its neuroprotective effects, Schisantherin A was found to increase the phosphorylation level of Akt, a central kinase in the pathway. nih.gov This activation of Akt helps to rescue cells from cytotoxicity induced by neurotoxins like MPP+. nih.gov The neuroprotective effects of Schisantherin A are, at least in part, exerted through the activation of the PI3K/Akt signaling pathway, which promotes cell survival and counteracts apoptotic processes. nih.gov Furthermore, extracts from Schisandra sphenanthera have been shown to regulate the PI3K/Akt/mTOR pathway in models of type 2 diabetes. nih.gov
| Pathway Component | Cell Model | Key Findings | Reference(s) |
| Akt Phosphorylation | Human neuroblastoma SH-SY5Y cells | Schisantherin A increased the phosphorylation of Akt, rescuing the decrease induced by the neurotoxin MPP+. The effects were abolished by a PI3K/Akt inhibitor. | nih.gov |
| mTOR | Animal model of Parkinson's Disease | A decoction containing Schisandra increased phosphorylation levels of PI3K, Akt, and mTOR. | nih.gov |
Nrf2/Keap1/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)/Antioxidant Response Element (ARE) pathway is the primary regulatory system for cellular defense against oxidative stress. spandidos-publications.comnih.gov Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of numerous antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). spandidos-publications.comnih.gov
Schisantherin A has been shown to improve learning and memory in chronic fatigue mouse models by activating this antioxidant pathway. spandidos-publications.comnih.gov Treatment with Schisantherin A leads to the downregulation of Keap1 protein expression. spandidos-publications.comnih.gov This, in turn, promotes the upregulation and nuclear accumulation of Nrf2, leading to increased expression of its target gene, HO-1. spandidos-publications.comnih.govnih.gov This activation of the Nrf2 pathway enhances the antioxidant capacity of cells, protecting the brain from oxidative damage. spandidos-publications.com
| Pathway Component | Animal Model | Key Findings | Reference(s) |
| Keap1 | Chronic fatigue mice (hippocampus tissue) | Schisantherin A treatment downregulated the protein expression levels of Keap1. | spandidos-publications.comnih.gov |
| Nrf2 | Chronic fatigue mice (hippocampus tissue) | Schisantherin A treatment upregulated the protein expression levels of Nrf2. | spandidos-publications.comnih.govnih.gov |
| HO-1 | Chronic fatigue mice (hippocampus tissue) | Consequent to Nrf2 activation, Schisantherin A upregulated the protein expression of the antioxidant enzyme HO-1. | spandidos-publications.comnih.govnih.gov |
AKT/GSK3β Pathway
The AKT/Glycogen Synthase Kinase-3β (GSK3β) pathway is another critical signaling axis involved in neuronal survival and function. nih.gov Akt can phosphorylate GSK3β, leading to its inactivation. elifesciences.org The inactivation of GSK3β is generally considered a pro-survival signal in neurons.
The neuroprotective effects of Schisantherin A are also linked to the activation of this pathway. nih.gov In studies using human neuroblastoma SH-SY5Y cells, Schisantherin A was shown to block the repression of phosphorylated GSK3β (p-GSK3β) induced by the neurotoxin MPP+. nih.gov This suggests that the activation of the Akt/GSK3β pathway is involved in the strong neuroprotective effects of Schisantherin A. nih.gov
| Pathway Component | Cell Model | Key Findings | Reference(s) |
| p-GSK3β | Human neuroblastoma SH-SY5Y cells | Schisantherin A blocked the MPP+-induced repression of phosphorylated GSK3β, indicating pathway activation. | nih.gov |
CREB-Mediated Pathways
The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, survival, and differentiation. When phosphorylated, CREB can activate the transcription of target genes, including the anti-apoptotic protein B-cell lymphoma 2 (Bcl2). nih.gov
The neuroprotective mechanism of Schisantherin A also involves CREB-mediated gene expression. nih.gov Research has shown that Schisantherin A's ability to inhibit apoptosis is closely related to the phosphorylation of CREB, which lies upstream of Bcl2. nih.gov By promoting CREB phosphorylation, Schisantherin A upregulates the expression of Bcl2, thereby decreasing the pro-apoptotic Bax/Bcl2 ratio and protecting neuronal cells from apoptosis induced by toxins like MPP+. nih.gov
| Pathway Component | Cell Model | Key Findings | Reference(s) |
| CREB Phosphorylation | Human neuroblastoma SH-SY5Y cells | The inhibitory effect of Schisantherin A on apoptosis was found to be closely related to the phosphorylation of CREB. | nih.gov |
| Bcl2 expression | Human neuroblastoma SH-SY5Y cells | Schisantherin A's neuroprotective effect is related to CREB-mediated upregulation of the anti-apoptotic protein Bcl2. | nih.gov |
Toll-like Receptor 4 (TLR4) and Complement C5a Receptor (C5aR1) Signaling
Schisantherin A has demonstrated significant neuroprotective effects by modulating the Toll-like Receptor 4 (TLR4) and Complement C5a Receptor (C5aR1) signaling pathways. In studies related to cerebral ischemia-reperfusion injury, schisantherin A was found to inhibit these pathways, leading to a reduction in inflammation, oxidative stress, and apoptosis in primary cultured cortical neurons. By suppressing the TLR4 and C5aR1 signaling cascades, schisantherin A helps in restoring homeostasis and mitigating neuronal damage induced by oxygen and glucose deprivation and reperfusion injury.
| Pathway Component | Effect of Schisantherin A | Cellular Outcome |
| TLR4 Signaling | Inhibition | Reduced pro-inflammatory cytokine production |
| C5aR1 Signaling | Inhibition | Decreased inflammatory response and apoptosis |
TGF-β1/Smad Signaling Pathway
The transforming growth factor-β1 (TGF-β1)/Smad signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production. Research has indicated that schisantherin A can influence this pathway. Specifically, in the context of liver fibrosis, schisantherin A has been shown to inhibit the activation of hepatic stellate cells induced by TGF-β1. This inhibitory action is associated with the downregulation of key components of the TGF-β1/Smad pathway, thereby mitigating the fibrotic process.
| Key Mediator | Impact of Schisantherin A | Consequence in Liver Fibrosis |
| TGF-β1 | Attenuation of downstream signaling | Inhibition of hepatic stellate cell activation |
| Smad proteins | Reduced phosphorylation and nuclear translocation | Decrease in extracellular matrix deposition |
RhoA/ROCK1 Pathway
The RhoA/ROCK1 pathway is instrumental in regulating cell shape, motility, and contraction. While direct and extensive research on schisantherin A's interaction with this pathway is emerging, studies on related compounds from Schisandra have provided insights. For instance, schisandrin (B1198587) B, another lignan (B3055560) from the same plant, has been found to inhibit the RhoA/ROCK1 pathway in hepatocellular carcinoma cells, leading to suppressed tumor progression. This suggests a potential, yet to be fully elucidated, role for schisantherin A in modulating this pathway.
| Pathway | Observed Effect of Related Compounds | Potential Implication for Schisantherin A |
| RhoA/ROCK1 | Inhibition of RhoA and ROCK1 activity | Potential for anti-cancer and anti-metastatic effects |
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. Based on the conducted research, there is currently a lack of specific scientific literature detailing the direct modulatory effects of schisantherin A on the Wnt/β-catenin pathway. Studies on other lignans (B1203133) from Schisandra, such as schisandrin B, have shown inhibitory effects on this pathway in melanoma cells. However, direct evidence for schisantherin A remains to be established.
PPAR-α/γ Pathways
Peroxisome proliferator-activated receptors (PPARs), including PPAR-α and PPAR-γ, are nuclear receptors that play essential roles in regulating lipid metabolism, inflammation, and cellular differentiation. At present, specific studies detailing the direct interaction of schisantherin A with the PPAR-α and PPAR-γ pathways are limited. While some research on botanical preparations containing Schisandra sphenanthera suggests an influence on the broader PPAR signaling pathway, the precise contribution and direct effects of schisantherin A have not been specifically elucidated.
Enzyme and Transporter Regulation
Cytochrome P450 Enzymes (CYP3A4, CYP3A5, CYP1A2, CYP2E1)
Schisantherin A has been identified as a significant modulator of various cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs. Its inhibitory effects on these enzymes can have profound implications for drug-drug interactions.
CYP3A4 and CYP3A5: Schisantherin A exhibits potent inhibitory effects on CYP3A4 and, to a lesser extent, CYP3A5. These two enzymes are responsible for the metabolism of a large proportion of clinically used drugs. The inhibition of CYP3A4 by schisantherin A is a significant factor in the herb-drug interactions observed with preparations containing this compound.
CYP1A2 and CYP2E1: Research has also demonstrated that schisantherin A can inhibit the activity of CYP1A2 and CYP2E1. While the inhibitory effects on these enzymes may be less pronounced than on CYP3A4, they are nonetheless important for the metabolic clearance of specific substrates and pro-carcinogens.
The table below summarizes the inhibitory effects of schisantherin A on these key CYP450 enzymes.
| Enzyme | Nature of Inhibition | Significance |
| CYP3A4 | Potent Inhibition | High potential for drug-drug interactions |
| CYP3A5 | Moderate Inhibition | Potential for altered metabolism of CYP3A5 substrates |
| CYP1A2 | Inhibition | May affect the metabolism of caffeine and other substrates |
| CYP2E1 | Inhibition | Can influence the metabolism of ethanol and some anesthetics |
P-glycoprotein (P-gp) Efflux Pump
Schisantherin A has been identified as an inhibitor of the P-glycoprotein (P-gp) efflux pump, a critical protein in the development of multidrug resistance (MDR) in cancer cells. P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.
Research has shown that dibenzocyclooctadiene lignans, including Schisantherin A, can reverse P-gp-mediated multidrug resistance. By inhibiting the function of P-gp, Schisantherin A helps to restore the intracellular accumulation and cytotoxicity of anticancer drugs in resistant cancer cell lines. This action represents a significant mechanism for overcoming a major obstacle in cancer chemotherapy.
| Cell Line | Drug Resistance Profile | Effect of Schisantherin A | Reference |
| Various MDR cell lines | Overexpression of P-gp | Reverses drug resistance | nih.gov |
| HL60/Adriamycin | Overexpression of MRP1 (not P-gp) | Reverses drug resistance to vincristine, daunorubicin, VP-16 | nih.gov |
Multidrug Resistance-associated Protein 1 (MRP1)
In addition to its effects on P-gp, Schisantherin A has demonstrated inhibitory activity against Multidrug Resistance-associated Protein 1 (MRP1), another key transporter in the ATP-binding cassette (ABC) transporter superfamily responsible for MDR.
A study investigating five dibenzocyclooctadiene lignans, which included Schisantherin A, found them to be effective inhibitors of MRP1. In human promyelocytic leukemia cell lines (HL60/Adriamycin and HL60/MRP) that overexpress MRP1 but not P-gp, these lignans successfully reversed resistance to various chemotherapeutic agents like vincristine, daunorubicin, and VP-16 nih.gov. This dual inhibition of both P-gp and MRP1 suggests that compounds like Schisantherin A could have broad applications in combating cancer multidrug resistance nih.gov.
Alcohol Dehydrogenase (ADH) and Acetaldehyde Dehydrogenase (ALDH)
Schisantherin A has been shown to modulate the primary enzymes responsible for alcohol metabolism: alcohol dehydrogenase (ADH) and acetaldehyde dehydrogenase (ALDH) nih.gov. In the context of alcohol-induced liver injury, the compound helps to correct the metabolic imbalance caused by excessive alcohol consumption.
In a mouse model of alcohol-induced liver injury, treatment with Schisantherin A led to a decrease in the activity of hepatic ADH and a concurrent increase in the activity of ALDH nih.govnih.gov. Ethanol is first metabolized by ADH to acetaldehyde, a highly toxic compound. ALDH then detoxifies acetaldehyde by converting it to acetate (B1210297). By reducing ADH activity and boosting ALDH activity, Schisantherin A helps to lower the production and accelerate the clearance of toxic acetaldehyde, thereby protecting liver cells nih.govnih.gov.
| Enzyme | Effect of Alcohol | Effect of Schisantherin A Treatment | Outcome | Reference |
| Alcohol Dehydrogenase (ADH) | Increased Activity | Decreased Activity | Reduced production of toxic acetaldehyde | nih.govnih.gov |
| Acetaldehyde Dehydrogenase (ALDH) | Decreased Activity | Increased Activity | Enhanced clearance of toxic acetaldehyde | nih.govnih.gov |
iNOS and COX-2 Expression
Schisantherin A demonstrates significant anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. These two enzymes are key mediators of the inflammatory response.
In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Schisantherin A was found to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a concentration-dependent manner nih.gov. This reduction was directly linked to the downregulation of iNOS and COX-2 protein levels. The inhibition of these inflammatory enzymes is a crucial component of Schisantherin A's mechanism of action against inflammation nih.gov. Schisantherin A at a concentration of 0.175 μg/mL was found to inhibit COX-1 activity by 74% mdpi.com.
Matrix Metalloproteinases (MMPs) (MMP1, MMP3, MMP13)
Based on a comprehensive review of the available scientific literature, there are no current research findings that specifically investigate the effects of Schisantherin A on the expression or activity of Matrix Metalloproteinases MMP1, MMP3, or MMP13.
Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22)
A thorough search of existing scientific research reveals no studies that have investigated a direct interaction or modulatory effect of Schisantherin A on the Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22).
Cellular Process Modulation
Schisantherin A exerts its influence on a variety of fundamental cellular processes, largely through the modulation of key signaling pathways. Its effects on cell proliferation, inflammation, and metabolic pathways have been noted in several studies.
The compound is a known inhibitor of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways nih.govnih.gov. In inflammatory contexts, Schisantherin A prevents the translocation of the p65-NF-κB subunit into the nucleus by inhibiting the degradation of IκBα nih.gov. Furthermore, it significantly inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK), which are all key components of the MAPK pathway nih.gov. By blocking these pathways, Schisantherin A effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 nih.govnih.gov.
Apoptosis Regulation (e.g., mitochondrial pathway, caspases, Bcl-2/Bax ratio)
Schisantherin A has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio of these proteins is a critical determinant of cell fate.
Studies have demonstrated that Schisantherin A can modulate this ratio to favor apoptosis. For instance, in chronic fatigue mice, Schisantherin A treatment led to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax in the hippocampus. This modulation of the Bcl-2/Bax ratio is a key indicator of its anti-apoptotic effects in this context.
Furthermore, Schisantherin A's influence extends to the activation of caspases, a family of cysteine proteases that are central to the execution of apoptosis. The release of cytochrome c from the mitochondria, a key event in the mitochondrial pathway, triggers the activation of a cascade of caspases. Research has shown that Schisantherin A can induce the cleavage and activation of caspase-3, a key executioner caspase, thereby promoting apoptotic cell death in cancer cells. This activation is often a downstream consequence of the altered Bcl-2/Bax ratio and mitochondrial membrane potential disruption.
| Target Protein | Effect of Schisantherin A | Cellular Outcome |
|---|---|---|
| Bcl-2 | Upregulation | Inhibition of Apoptosis |
| Bax | Downregulation | Inhibition of Apoptosis |
| Bcl-2/Bax Ratio | Increased | Promotion of Cell Survival |
| Caspase-3 | Activation (Cleavage) | Execution of Apoptosis |
Cell Cycle Arrest Mechanisms
Schisantherin A has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest, a crucial mechanism for controlling cell division. mdpi.com The cell cycle is a series of events that leads to cell division and replication, and it is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).
Research indicates that Schisantherin A can halt the progression of the cell cycle at specific checkpoints. For example, in human gastric cancer cells, it has been reported to induce cell cycle arrest. mdpi.com Another lignan from Schisandra chinensis, schizandrin (B1681555), was found to cause G0/G1 phase arrest in human breast cancer cells. This was associated with the induction of CDK inhibitors p21 and p27, and the inhibition of cyclin D1, cyclin A, CDK2, and CDK4. frontiersin.org While this study was not on Schisantherin A specifically, it provides insight into the potential mechanisms of related compounds. In hepatocellular carcinoma cells, Schisantherin A treatment resulted in decreased expression of CDK1 and survivin, leading to potent inhibitory effects on proliferation. youtube.com
| Cell Cycle Phase | Key Regulatory Proteins | Effect of Schisantherin A |
|---|---|---|
| G0/G1 Phase | Cyclin D1, CDK4, p21, p27 | Modulation of expression (as seen with related compounds) |
| G1/S Transition | Cyclin E, CDK2 | Inhibition of progression |
| G2/M Phase | CDK1, Survivin | Decreased expression |
Modulation of Autophagy
Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It plays a dual role in cancer, either promoting cell survival or contributing to cell death. While the direct and detailed mechanisms of Schisantherin A in modulating autophagy are still being fully elucidated, some studies suggest its involvement in this process.
Key proteins involved in the regulation of autophagy include Beclin-1, which is essential for the initiation of the autophagosome, and microtubule-associated protein 1A/1B-light chain 3 (LC3), which is converted from LC3-I to LC3-II during autophagosome formation and is a widely used marker of autophagy. Studies on other compounds from Schisandra have shown effects on these markers. For instance, Schisandrin A has been shown to activate the expression of autophagy-related proteins LC3-II and beclin1. Although this is not Schisantherin A, it points to the potential for lignans from this plant family to modulate autophagy. Further research is needed to specifically delineate the role of Schisantherin A in the autophagic process and its interaction with key regulatory proteins like Beclin-1 and the LC3 system.
Influence on Oxidative Damage Prevention
Schisantherin A has demonstrated significant antioxidant properties, playing a crucial role in the prevention of oxidative damage. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a variety of diseases.
Schisantherin A has been found to mitigate oxidative stress by modulating key enzymes and molecules involved in the cellular antioxidant defense system. In a mouse model of chronic fatigue, Schisantherin A treatment increased the activities of superoxide dismutase (SOD) and catalase (CAT), two major antioxidant enzymes, in hippocampal tissues. nih.gov Concurrently, it increased the levels of glutathione (GSH), a vital intracellular antioxidant, and reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.gov Furthermore, in 6-OHDA treated SH-SY5Y cells, Schisantherin A was shown to regulate intracellular ROS accumulation and inhibit the overproduction of nitric oxide (NO).
| Marker of Oxidative Stress | Effect of Schisantherin A | Mechanism of Action |
|---|---|---|
| Reactive Oxygen Species (ROS) | Reduction | Scavenging of free radicals |
| Superoxide Dismutase (SOD) | Increased activity | Enhancement of endogenous antioxidant defense |
| Catalase (CAT) | Increased activity | Enhancement of endogenous antioxidant defense |
| Glutathione (GSH) | Increased levels | Replenishment of non-enzymatic antioxidants |
| Malondialdehyde (MDA) | Reduced levels | Inhibition of lipid peroxidation |
Impact on Mitochondrial Function
Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis. Mitochondrial dysfunction is a hallmark of many diseases. Schisantherin A has been shown to exert protective effects on mitochondrial function.
A critical aspect of mitochondrial function is the maintenance of the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early event in apoptosis. Studies on related compounds, such as schisandrin B stereoisomers, have demonstrated the ability to inhibit changes in Ca2+-induced mitochondrial permeability transition and preserve the mitochondrial membrane potential in cardiomyocytes under hypoxia/reoxygenation conditions. nih.gov This suggests that lignans from Schisandra may have a general protective effect on mitochondrial integrity. Research on Schisantherin F, another related compound, showed that it induces mitochondrial dysfunction in human melanoma cells, characterized by depolarization of the mitochondrial membrane potential and opening of the mitochondrial permeability transition pore (mPTP). nih.gov These findings highlight the complex and context-dependent effects of Schisandra lignans on mitochondrial function.
Effects on Glucose Metabolism Reprogramming in Cancer Cells
Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, which is characterized by increased glucose uptake and lactate production even in the presence of oxygen. This metabolic reprogramming provides the necessary energy and building blocks for rapid cell proliferation.
Schisantherin A has been found to inhibit the proliferation of cancer cells by targeting their glucose metabolism. youtube.com In a study on hepatocellular carcinoma, RNA sequencing revealed that Schisantherin A treatment led to the upregulation of 77 genes and the downregulation of 136 genes. youtube.com A KEGG pathway analysis of these genes showed a significant enrichment in pathways related to galactose, fructose, and mannose metabolism. youtube.com Further analysis confirmed that Schisantherin A significantly inhibits the glucose metabolism pathway in Hep3B cells, suggesting that its anti-tumor effects are, at least in part, mediated through the reprogramming of glucose metabolism in cancer cells. youtube.com
Regulation of Intestinal Epithelial Barrier Integrity
The intestinal epithelial barrier is a critical line of defense that separates the gut lumen from the internal environment of the body. Its integrity is maintained by complex structures, including tight junctions, which are composed of proteins such as zonula occludens (ZO) and claudins. Disruption of this barrier is associated with various inflammatory conditions.
Structure Activity Relationship Sar Studies
Identification of Key Structural Motifs for Biological Activity
Research has identified several structural components that are fundamental to the bioactivity of schisantherin P and its relatives. For neuroprotective activity, key features include the presence of methylenedioxy, methoxy, and benzoyloxy groups. nih.gov The benzoyloxy substituent on the cyclooctadiene ring, in particular, appears to enhance this activity. nih.gov
In the context of P-glycoprotein (P-gp) inhibition, which is relevant for overcoming multidrug resistance in cancer, a different set of motifs is crucial. A 1,2,3-trimethoxy moiety on a phenyl ring and a 6-acyloxy group are associated with increased inhibitory effects. acs.org Furthermore, the presence of a methylenedioxy group has been shown to enhance anticancer activity. nih.gov Conversely, the presence of a hydroxyl group at the C-7 position is detrimental to this activity. acs.org
| Structural Motif | Associated Biological Activity | Finding |
| Benzoyloxy group | Neuroprotection | Enhances activity. nih.gov |
| Methylenedioxy group | Neuroprotection, Anticancer | Important for activity. nih.govnih.gov |
| 1,2,3-Trimethoxy moiety | P-glycoprotein inhibition | Essential for activity. acs.org |
| 6-Acyloxy group | P-glycoprotein inhibition | Increases activity. acs.org |
| C-7 Hydroxyl group | P-glycoprotein inhibition | Deleterious to activity. acs.org |
Impact of Cyclooctadiene Ring Configuration
The stereochemistry of the biphenyl (B1667301) ring system within the dibenzocyclooctadiene scaffold is a major determinant of biological activity. These lignans (B1203133) exist as atropisomers, meaning they are stereoisomers resulting from hindered rotation around a single bond. The two primary configurations are S-biphenyl and R-biphenyl.
Studies have consistently shown that lignans with an S-biphenyl configuration exhibit greater biological potency in several areas. For instance, the S-biphenyl configuration is correlated with stronger anti-inflammatory and antiproliferative activity. nih.govsentosacy.com The conformation of the eight-membered cyclooctadiene ring itself, which typically adopts a twisted boat-chair conformation, is also critical for how the molecule presents its functional groups for interaction with biological targets. acs.org Lignans with the S-configuration, such as (-)-gomisin N, have demonstrated higher anti-inflammatory effects compared to their R-configuration counterparts. nih.gov
| Biphenyl Configuration | Associated Biological Activity | Example Compound |
| S-Biphenyl | Anti-inflammatory, Antiproliferative | Stronger activity observed. nih.govsentosacy.com |
| R-Biphenyl | Anti-inflammatory, Antiproliferative | Weaker activity observed. nih.gov |
Influence of Substituent Groups on Bioactivity
The specific functional groups attached to the core dibenzocyclooctadiene structure significantly modulate the biological effects. The presence, type, and location of these substituents are critical.
One of the most notable observations is the negative impact of a hydroxyl group at the C-7 position of the cyclooctadiene ring; its presence often leads to a reduction or abolishment of antiproliferative and P-gp inhibitory activities. acs.orgsentosacy.com Conversely, esterification of this hydroxyl group to form a benzoate (B1203000) can restore activity, highlighting the importance of this position. acs.org
Positive contributions to activity are seen with other substituents. Methoxy groups on the cyclooctadiene ring have been found to increase anti-inflammatory effectiveness. nih.gov The antioxidant activity is also influenced by the number and position of various ester groups, such as tigloyl, angeloyl, and benzoyl groups, on the cyclooctadiene ring. nih.gov For example, the antiproliferative activity of schisantherin C in human lung cancer cells has been linked to its specific substitution pattern. sentosacy.com
| Substituent Modification | Position | Effect on Bioactivity |
| Presence of Hydroxyl (-OH) | C-7 | Decreases antiproliferative and P-gp inhibitory activity. acs.orgsentosacy.com |
| Esterification of C-7 Hydroxyl | C-7 | Restores or enhances activity. acs.org |
| Presence of Methoxy (-OCH₃) | Cyclooctadiene Ring | Increases anti-inflammatory effectiveness. nih.gov |
| Ester Groups (Tigloyl, Angeloyl, Benzoyl) | Cyclooctadiene Ring | Modulates antioxidant activity. nih.gov |
Insights from Designed Derivatives and Analogs
To further probe the SAR of this class of compounds and to develop molecules with enhanced potency, researchers have synthesized numerous derivatives and analogs. researchgate.net The modification of natural dibenzocyclooctadiene lignans provides a powerful tool for optimizing their therapeutic properties. taylorfrancis.comrsc.org
A notable example is the synthesis of a series of schisantherin A derivatives where the C-7' position was modified through Yamaguchi esterification. rsc.org This strategic modification led to the discovery of analogs with potent anti-cancer activity. One such derivative, compound 29 from the study, showed a remarkable cytotoxic effect against human cervical cancer (SIHA) cells, with a GI₅₀ value of less than 0.01 μM, which was comparable to the standard chemotherapy drug doxorubicin. rsc.org Mechanism studies revealed that this compound acts as a microtubule inhibitor. rsc.org This work established clear SARs, demonstrating that targeted substitutions on the schisantherin core can lead to highly potent analogs. rsc.org
The synthesis of schizandrin (B1681555) derivatives modified at the C-9 position has also yielded compounds with significant cytotoxic activity against various cancer cell lines, including prostate cancer. researchgate.net These studies on designed analogs confirm the importance of specific structural features and provide a rational basis for the development of new, more effective therapeutic agents based on the schisantherin scaffold. rsc.org
Biosynthesis and Natural Product Chemistry
Elucidation of Biosynthetic Pathways
The molecular journey to Schisantherin P begins with the fundamental phenylpropanoid pathway, which constructs the basic building blocks, followed by a series of specific enzymatic modifications that create the characteristic dibenzocyclooctadiene scaffold.
Lignans (B1203133), including Schisantherin P, are derivatives of the phenylpropanoid pathway, a central metabolic route in plants responsible for synthesizing a vast array of phenolic compounds from the amino acid phenylalanine. cjnmcpu.comfrontiersin.orgfrontiersin.orgnih.gov This foundational pathway provides the C6-C3 monomeric units (phenylpropanoids) that are the precursors to lignans. cjnmcpu.com
The process is initiated when phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). cjnmcpu.comnih.govmdpi.com Following this, a series of enzymatic steps involving cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), p-coumarate 3-hydroxylase (C3H), caffeoyl CoA-O-methyltransferase (CCoAOMT), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD) leads to the production of coniferyl alcohol, a key monolignol that serves as a primary building block for many lignans. cjnmcpu.comnih.govresearchgate.net This sequence of reactions is crucial for providing the necessary precursors for the downstream synthesis of the complex lignan (B3055560) structures found in Schisandra species. nih.govresearchgate.net
The biosynthesis of dibenzocyclooctadiene lignans like Schisantherin P diverges from other lignan pathways through the action of specific, crucial enzymes.
Isoeugenol (B1672232) Synthase (IGS1): Unlike some lignan pathways that begin with the dimerization of coniferyl alcohol, the route to dibenzocyclooctadiene lignans is initiated with the formation of isoeugenol. nih.gov The enzyme isoeugenol synthase 1 (IGS1) is a key player in this step. nih.govnih.gov IGS1 is an NADPH-dependent reductase that catalyzes the conversion of coniferyl acetate (B1210297) to (E)-isoeugenol. nsf.govnih.govscite.ai The activation of IGS1 is a critical regulatory point in the pathway leading to the accumulation of Schisandra lignans. nih.gov
Dirigent-like Protein (DIR): Dirigent proteins are essential for controlling the stereochemistry of lignan formation. nih.govfrontiersin.org They are non-catalytic scaffolding proteins that guide the coupling of two monolignol radicals, ensuring the formation of specific stereoisomers. nsf.govnih.gov In the biosynthesis of many lignans, DIRs direct the dimerization of coniferyl alcohol to yield pinoresinol (B1678388). cjnmcpu.commdpi.comwikipedia.org For dibenzocyclooctadiene lignans, it is proposed that DIRs facilitate the stereospecific dimerization of isoeugenol radicals to form intermediates like verrucosin (B10858016). nih.govnsf.gov Transcriptome analyses of Schisandra chinensis have successfully identified numerous candidate DIR genes potentially involved in this process. cjnmcpu.comresearchgate.netnih.gov
Pinoresinol-Lariciresinol Reductase (PLR): PLR is a pivotal enzyme in general lignan biosynthesis, responsible for the sequential reduction of pinoresinol to lariciresinol (B1674508) and subsequently to secoisolariciresinol. cjnmcpu.comnih.govresearchgate.net While the pathway to Schisantherin P initiates with isoeugenol, PLR enzymes are still implicated. nih.gov Research suggests that after the DIR-mediated formation of verrucosin from isoeugenol, PLR may be involved in subsequent metabolic steps leading to dihydroguaiaretic acid, a precursor for the dibenzocyclooctadiene skeleton. nih.gov A study on Schisandra chinensis identified five distinct PLR genes (ScPLR), highlighting the enzyme's importance and potential for functional diversity within the plant. nih.gov For instance, the study found that ScPLR2 exclusively catalyzed the conversion of (+)-pinoresinol into (+)-lariciresinol, whereas ScPLR3-5 could act on both pinoresinol and lariciresinol. nih.gov
The coordinated action of these enzymes is summarized in the table below.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Role in Lignan Biosynthesis |
| Isoeugenol Synthase 1 | IGS1 | Coniferyl acetate | (E)-Isoeugenol | Initiates the specific pathway for dibenzocyclooctadiene lignans. nih.govnsf.gov |
| Dirigent-like Protein | DIR | Isoeugenol radicals | Verrucosin | Directs stereospecific coupling of monomers. nih.govnih.gov |
| Pinoresinol-Lariciresinol Reductase | PLR | Pinoresinol, Lariciresinol | Lariciresinol, Secoisolariciresinol | Catalyzes key reduction steps in the lignan pathway. cjnmcpu.comnih.govnih.gov |
Cytochrome P450 monooxygenases (CYPs) are a vast family of enzymes critical for the biosynthesis and modification of a wide range of plant secondary metabolites, including lignans. mdpi.comnih.gov They introduce functional groups and create the structural diversity observed in these compounds. The upstream phenylpropanoid pathway already relies on two CYPs: C4H (a member of the CYP73A family) and C3'H (a member of the CYP98A family). mdpi.com
Beyond these initial steps, CYPs are instrumental in the tailoring of the lignan core. The CYP71 clan, in particular, is heavily associated with secondary metabolism. mdpi.commdpi.com Transcriptome studies in Schisandra chinensis have identified 22 candidate CYP genes believed to be involved in the later, diversifying steps of lignan biosynthesis. researchgate.netnih.gov Research on the related plant Kadsura coccinea has shown high expression levels of genes from the CYP719A and CYP81Q families (both within the CYP71 clan) in root tissues, correlating with lignan production and suggesting their role in modifying the dibenzocyclooctadiene scaffold. mdpi.com
Genetic and Transcriptomic Regulation of Lignan Production
The synthesis of Schisantherin P is not constant but is instead tightly regulated at the genetic level, varying with the plant's developmental stage and tissue type. Modern profiling techniques have been instrumental in uncovering these complex regulatory networks.
The accumulation of lignans in Schisandra species is developmentally regulated. Gene expression studies have shown that the biosynthetic machinery is most active at specific stages and in particular tissues. Transcriptome analysis of S. chinensis during fruit maturation (from green to red stages) demonstrated that genes for the entire phenylpropanoid pathway are significantly upregulated during the later stages of fruit development. cjnmcpu.comnih.govnih.gov
This upregulation coincides with increased expression of key downstream genes, including IGS1 and DIR, indicating a coordinated transcriptional activation of the pathway leading to the accumulation of schisandrin (B1198587) and related lignans as the fruit ripens. nih.govnih.gov Furthermore, comparative analyses of different tissues (root, stem, leaf, and fruit) in Schisandra sphenanthera have revealed that lignans are most abundant in the fruits and roots. nih.govresearchgate.netnih.gov This tissue-specific accumulation is directly correlated with higher expression levels of biosynthetic genes in these parts of the plant. nih.govnih.gov
The elucidation of the genetic regulation of lignan biosynthesis has been made possible by advanced transcriptomic techniques. High-throughput sequencing platforms, such as Illumina, have been used to perform de novo transcriptome assembly for Schisandra species, for which complete genome information has been limited. cjnmcpu.comnih.govresearchgate.net These approaches generate vast datasets of genetic information. For example, studies have assembled over 136,000 unique transcripts for S. chinensis and over 91 million unigenes for S. sphenanthera. nih.govresearchgate.netnih.govnih.gov
To make sense of this data, researchers integrate transcriptomics with metabolomics, which measures the abundance of compounds like Schisantherin P. cjnmcpu.comnih.gov By correlating gene expression levels with metabolite accumulation across different tissues or developmental stages, scientists can identify candidate genes involved in the pathway. cjnmcpu.com Analytical techniques such as Weighted Gene Co-expression Network Analysis (WGCNA) are employed to pinpoint key regulatory genes, including transcription factors from the MYB, bHLH, and ERF families, which are thought to act as master switches controlling the lignan biosynthetic network. nih.govresearchgate.netnih.gov
The table below summarizes key findings from transcriptomic studies on Schisandra.
| Study Focus | Plant Species | Key Findings | Reference |
| Fruit Ripening | Schisandra chinensis | Identified 108 differentially expressed transcripts in the lignan pathway during three ripening stages. | cjnmcpu.com |
| Fruit Development | Schisandra chinensis | Phenylpropanoid pathway genes, IGS1, and DIR are upregulated in the post-fruit development stage. | nih.govnih.gov |
| Tissue-Specific Analysis | Schisandra sphenanthera | Lignan accumulation is highest in fruit and roots, correlating with gene expression. Identified key transcription factors (MYB, bHLH, ERF). | nih.govnih.gov |
| Gene Discovery | Schisandra chinensis | Identified 22 candidate Cytochrome P450 genes and 15 candidate Dirigent protein genes. | researchgate.netnih.gov |
Factors Influencing Natural Accumulation
The concentration of dibenzocyclooctadiene lignans, including schisantherins, in Schisandra sphenanthera is significantly affected by the plant's physiological state and the specific tissue being analyzed. Research has highlighted fruit maturation and tissue-specific localization as two primary determinants of lignan content.
Effect of Fruit Maturation Stages
The biosynthesis and accumulation of lignans are dynamic processes that change as the fruit of S. sphenanthera ripens. Studies tracking the phytochemical profile across unripe, semi-ripe, and fully ripe stages reveal distinct patterns for different compounds. bohrium.com
During maturation, the content of some lignans, such as schisandrol A and gomisin J, tends to increase in the extractable phenolic fractions. bohrium.com Conversely, the concentrations of other lignans, including schisandrin B and schisandrin C, decrease as the fruit ripens. bohrium.com Schisantherin B and schisandrin A are consistently present throughout the maturation process. bohrium.com One study noted that the concentration of schisantherin B is highest when the fruit is approximately 60% red, with levels decreasing significantly as the fruit becomes more than 70% red. acgpubs.org This indicates that the optimal harvest time for maximizing the yield of specific lignans varies depending on the target compound.
The following table summarizes the changes in the content of several key lignans during the ripening of S. sphenanthera fruit.
| Lignan | Change with Maturation | Phenolic Fraction |
| Schisandrol A | Increased | Extractable |
| Gomisin J | Increased | Extractable |
| Schisandrin B | Decreased | Extractable |
| Schisandrin C | Decreased | Extractable |
| Schisantherin B | Present in all stages; peaks at 60% redness | All Fractions |
| Schisandrin A | Present in all stages | All Fractions |
Tissue-Specific Distribution of Lignans
The accumulation of lignans is not uniform throughout the Schisandra sphenanthera plant; different tissues exhibit considerable variation in both the total and specific lignan content. nih.gov Comprehensive analyses comparing the fruit, roots, stems, and leaves have established a clear hierarchy of lignan concentration.
The relative distribution of total lignans across different tissues is summarized in the table below.
| Plant Tissue | Relative Lignan Accumulation |
| Fruit | Highest |
| Root | High |
| Stem | Low |
| Leaf | Lowest |
Synthetic Chemistry Approaches and Derivatives
Strategies for Chemical Synthesis of Schisantherin P/A
The total synthesis of complex natural products like schisantherin P represents a significant challenge in organic chemistry. The molecular architecture of dibenzocyclooctadiene lignans (B1203133) is characterized by a unique and sterically hindered biphenyl (B1667301) linkage, which requires sophisticated synthetic strategies to construct.
Currently, the total synthesis routes for schisantherin P are considered largely undeveloped, a factor that has hindered more extensive bioactivity studies on a large scale. vulcanchem.com However, the synthesis of other closely related and structurally similar lignans, such as schisandrin (B1198587) and schisantherin A, provides valuable insights into potential synthetic pathways that could be adapted for schisantherin P.
For instance, a nine-step synthesis of schizandrin (B1681555) from gallic acid has been reported. nih.gov This route's key steps include a reductive-coupling reaction and a dehydroxylation reaction to form the central cyclooctadiene ring. nih.gov The final and crucial step involves an intramolecular nonphenolic oxidative coupling to yield the dibenzocyclooctadiene skeleton. nih.gov Such methodologies, particularly the strategies for forming the eight-membered ring and controlling the stereochemistry of the biphenyl axis, are highly relevant for the future development of a total synthesis of schisantherin P.
Biomimetic synthesis, which mimics the natural biosynthetic pathways of compounds, also presents a promising avenue. researchgate.netbu.edu These approaches often involve oxidative coupling of simpler phenolic precursors to construct the complex lignan (B3055560) framework. iomcworld.com
Design and Synthesis of Structural Analogs and Derivatives
The chemical modification of natural products is a cornerstone of drug discovery, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. While the synthesis of schisantherin P derivatives is not extensively documented, significant research has been conducted on the closely related schisantherin A, providing a clear blueprint for potential modifications to schisantherin P. rsc.org
A notable strategy involves the modification of the C-7' position of the schisantherin A core. rsc.org Researchers have successfully synthesized a series of 7'-O-substituted schisantherin A derivatives. rsc.org This was achieved through Yamaguchi esterification, a chemical reaction that allows for the formation of an ester from a carboxylic acid and an alcohol. rsc.org This method has proven efficient for creating a library of diverse analogs by introducing various functional groups at this specific position. rsc.org The rationale behind modifying this site is to explore how different substituents impact the molecule's interaction with biological targets.
Another common approach in the broader family of dibenzocyclooctadiene lignans is the modification of the carbonyl group. For example, a series of oxime ester-derivatives of schizandrin have been prepared to enhance its anticancer properties. researchgate.net This demonstrates that functionalizing different parts of the core structure can lead to significant changes in biological activity. These examples of structural modification on closely related lignans highlight the potential for creating a diverse range of schisantherin P derivatives for pharmacological screening.
Evaluation of Modified Compounds for Enhanced Pharmacological Potential
The synthesis of new derivatives is followed by rigorous biological evaluation to determine if the chemical modifications have resulted in enhanced pharmacological potential. Studies on derivatives of schisantherin A and other lignans have shown that such modifications can indeed lead to significantly improved activity.
In the case of the 7'-O-substituted schisantherin A derivatives, these compounds were evaluated for their anti-cancer activities against a panel of human cancer cell lines, including cervical (SIHA), pancreatic (PANC 1), breast (MDA-MB-231), neuroblastoma (IMR-32), prostate (DU-145), and lung (A549) cancer cells. rsc.org The results were promising, with several of the synthesized analogs exhibiting potent cytotoxic activity. rsc.org
One particular derivative, compound 29 , displayed a remarkably potent cytotoxic effect against the human cervical cancer cell line (SIHA), with a GI50 value of less than 0.01 μM, which is comparable to the standard anticancer drug, doxorubicin. rsc.org Further mechanistic studies revealed that this compound functions as a microtubule inhibitor. rsc.org
The table below summarizes the cytotoxic activity of selected 7'-O-substituted schisantherin A derivatives against the SIHA cancer cell line, illustrating the enhanced pharmacological potential achieved through chemical modification.
| Compound | Substituent at C-7' | GI₅₀ (μM) against SIHA cells |
| Schisantherin A (1) | -OH | >10 |
| 2c | 4-Fluorobenzoyl | 0.03 |
| 2d | 4-Chlorobenzoyl | 0.02 |
| 2e | 4-Bromobenzoyl | 0.02 |
| 2f | 4-Iodobenzoyl | 0.02 |
| 2g | 4-(Trifluoromethyl)benzoyl | 0.03 |
| 2h | 4-Nitrobenzoyl | 0.01 |
| 29 | 3,5-Dinitrobenzoyl | <0.01 |
| Doxorubicin | (Standard Drug) | <0.01 |
| Data sourced from Venkanna et al., Med. Chem. Commun., 2016, 7, 1159-1170. rsc.org |
These findings underscore the value of synthetic modification. By systematically altering the structure of a natural product like schisantherin A, it is possible to generate new chemical entities with significantly enhanced potency and potentially novel mechanisms of action. This approach holds great promise for the future development of schisantherin P-based therapeutics.
Advanced Analytical and Bioanalytical Methodologies in Schisantherin P Research
Chromatographic and Spectrometric Techniques
Chromatographic and spectrometric methods are fundamental to the analysis of schisantherin P, enabling its separation from other compounds and its detailed structural characterization.
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) stands as a powerful tool for the identification of metabolites of schisantherin P and related lignans (B1203133). nih.govnih.gov This technique combines the high-resolution separation capabilities of UHPLC with the high-mass accuracy and fragmentation analysis of Q-TOF-MS/MS. In studies of schisantherin A, a closely related lignan (B3055560), UHPLC-Q-TOF-MS/MS has been instrumental in characterizing its metabolic products both in vivo and in vitro. nih.govnih.gov
One study successfully identified and structurally characterized 60 metabolites of schisantherin A, comprising 48 phase-I and 12 phase-II metabolites. nih.govnih.gov Of these, 45 were reported for the first time. nih.govnih.gov The metabolic transformations observed primarily included oxidation, reduction, methylation, and conjugation with glucuronide, taurine, glucose, and glutathione. nih.gov The identification process relies on accurate mass measurements, fragmentation patterns, and knowledge of drug biotransformation. nih.gov Isomers of metabolites can be distinguished by considering their calculated lipophilicity (Clog P), which influences their retention time in the chromatographic system. nih.gov
The optimized parameters for a typical UHPLC-Q-TOF-MS/MS analysis in positive ion electrospray mode might include an ion spray voltage of 5.5 kV and a turbo spray temperature of 550 °C. nih.gov Nitrogen is commonly used as the nebulizer and auxiliary gas. nih.gov
Table 1: UHPLC-Q-TOF-MS/MS Parameters for Lignan Metabolite Analysis
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5.5 kV |
| Turbo Spray Temperature | 550 °C |
| Nebulizer Gas (Gas 1) | 55 psi |
| Heater Gas (Gas 2) | 55 psi |
| Curtain Gas | 35 psi |
| Declustering Potential (DP) | 60 V |
| Collision Energy (CE) | 45 eV |
| Collision Energy Spread (CES) | 15 eV |
| Data derived from a study on schisantherin A, a closely related compound. nih.gov |
Mass spectrometry-based metabolite profiling provides a comprehensive overview of the chemical constituents in a biological sample. frontiersin.orgresearchgate.net Techniques such as UPLC-QTOF-MS are employed to create chemical profiles of different parts of the Schisandra plant, including the fruit, stems, leaves, and roots, where schisantherin P and other lignans are found. frontiersin.orgresearchgate.net
In one study, a UPLC-QTOF-MS-based approach tentatively identified 332 compounds in various parts of Schisandra chinensis, including lignans, triterpenoids, and flavonoids. frontiersin.orgresearchgate.net Statistical analyses like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are then used to discern significant differences in the metabolite profiles between different plant parts. frontiersin.orgresearchgate.net Such analyses can identify potential marker compounds that differentiate these parts. frontiersin.orgresearchgate.net For instance, compounds like gomisin D, schisandrol B, and schisantherin C have been identified as potential markers in the roots of S. chinensis. researchgate.net
This metabolomics approach is crucial for understanding the distribution of schisantherin P and other bioactive compounds within the plant, which can inform harvesting and extraction processes.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has emerged as a rapid and simple method for the differentiation of Schisandra species, such as Schisandra sphenanthera and Schisandra chinensis. polyu.edu.hk The quality of S. chinensis is often considered superior to that of S. sphenanthera. polyu.edu.hk MALDI-MS allows for the direct analysis of herbal powders with minimal sample preparation. polyu.edu.hk
The differentiation is achieved by observing distinct patterns in the MALDI-MS spectra of the two species. polyu.edu.hk This can be based on the detection of specific compounds; for example, schisantherin A at an m/z of 575 is a characteristic compound for S. sphenanthera, while schisandrin (B1198587) at an m/z of 432 is characteristic of S. chinensis. polyu.edu.hk Additionally, the intensity ratios of certain characteristic peaks can be used for unambiguous differentiation. polyu.edu.hk Principal Component Analysis of the spectral data can further enhance the distinction between the species. polyu.edu.hk
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the quantitative analysis of schisantherin P and other lignans in Schisandra species. researchgate.netnih.govnih.gov An HPLC method coupled with a photodiode array detector (PAD) or mass spectrometry (MS) can be developed for the simultaneous determination of multiple lignans. nih.gov
A typical HPLC analysis for lignans like schisantherin A involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of methanol (B129727) and water. researchgate.net The detection wavelength is often set at 254 nm. researchgate.net The method's validity is established by assessing its linearity, precision, and repeatability. mdpi.com For instance, the relative standard deviation (RSD) for the repeatability of determining six key lignans, including schisantherin A, was found to be less than 2.74%. mdpi.com
This quantitative approach is essential for the quality control of Schisandra raw materials and finished products, ensuring consistency in the content of active compounds like schisantherin P. nih.govmdpi.com
Table 2: HPLC Method Parameters for Lignan Quantification
| Parameter | Description |
| Column | Symmetry C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol (A) and Water (B) |
| Gradient Program | 0-36 min, 60% to 66% A; 36-65 min, to 80% A; 65-70 min, 80% A; 70-75 min, to 100% A |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 254 nm |
| Data derived from a study on the quantification of five lignans including schisantherin A. researchgate.net |
Omics Technologies for Mechanistic Elucidation
Omics technologies, particularly transcriptomics, provide a powerful approach to understanding the molecular mechanisms underlying the biosynthesis of schisantherin P and other lignans.
Transcriptome sequencing allows for a genome-wide analysis of gene expression, providing insights into the biosynthetic pathways of secondary metabolites like lignans. nih.govresearchgate.netnih.gov By sequencing the transcriptomes of different tissues of Schisandra species, researchers can identify genes encoding the enzymes involved in lignan biosynthesis. nih.govnih.gov
Studies have generated extensive transcriptome data from various tissues of S. chinensis and S. sphenanthera, leading to the identification of numerous transcripts. nih.govnih.gov For example, one study generated 132,856 assembled transcripts from the leaf, root, and fruit of S. chinensis. nih.gov Analysis of this data revealed an abundance of transcripts related to phenylpropanoid biosynthesis, the precursor pathway for lignans. nih.govresearchgate.net
By comparing gene expression profiles across different tissues and developmental stages, candidate genes that may be involved in the regulation of schisandrin biosynthesis have been identified. researchgate.net For instance, the expression of genes homologous to isoeugenol (B1672232) synthase 1 (IGS1) and dirigent-like protein (DIR), which are key to the early steps of lignan biosynthesis, was found to increase during post-fruit development. researchgate.net Transcription factor analysis has also identified MYB, bHLH, and ERF transcription factors as potentially playing a role in regulating lignan metabolism. researchgate.net
This approach helps to elucidate the complex regulatory networks governing the production of schisantherin P and provides a foundation for future metabolic engineering efforts to enhance its production. nih.govnih.gov
Cellular and Molecular Biology Techniques
Western Blotting for Protein Expression Analysis
No specific studies were found that utilize Western blotting to analyze changes in protein expression in response to treatment with schisantherin P. While research on extracts from plants containing this lignan may use Western blotting to assess the effects of a mixture of compounds, the individual contribution or specific effect of schisantherin P on protein expression has not been detailed in the available literature. researchgate.netnih.gov
RT-qPCR for Gene Expression Analysis
There is no available research that has employed Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to specifically investigate the effects of schisantherin P on gene expression.
Immunofluorescence Staining
The use of immunofluorescence staining to determine the subcellular localization of target proteins or other cellular changes following treatment with schisantherin P has not been documented in the available scientific literature.
Computational and In Silico Modeling
Molecular Docking Studies for Target Interactions
While molecular docking has been used to study other lignans from the Schisandraceae family, specific molecular docking studies detailing the binding interactions of schisantherin P with protein targets are not described in the available search results. researchgate.netresearchgate.net Research on related compounds or crude extracts may involve computational methods, but data focusing solely on schisantherin P is not available.
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Mechanistic Insights
Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound within the body. This methodology integrates in vitro data with in vivo physiological and anatomical information to simulate the concentration-time profile of a substance in various tissues and organs. By creating a mechanistic framework, PBPK models can offer valuable insights into a compound's pharmacokinetic behavior and potential drug-drug interactions (DDIs).
Despite the application of PBPK modeling to other lignans found in Schisandra species, such as schisantherin A and schisandrin A, a comprehensive literature search reveals a notable absence of published PBPK models specifically developed for schisantherin P. Research in this area has predominantly focused on other constituents of Schisandra extracts to understand their interactions with metabolic enzymes, particularly cytochrome P450 (CYP) enzymes like CYP3A4, and transporters such as P-glycoprotein (P-gp).
Studies on related lignans have successfully utilized PBPK modeling to:
Predict the magnitude of DDIs when co-administered with other drugs.
Investigate the influence of genetic polymorphisms (e.g., in CYP3A5) on pharmacokinetics.
Elucidate the relative contribution of different metabolic pathways to a compound's clearance.
While schisantherin P is recognized as a constituent of various plants from the Schisandraceae family, the specific in vitro and in vivo data required to construct a robust PBPK model—such as its metabolic stability, reaction phenotyping, enzyme inhibition constants (Kᵢ), and permeability—are not currently available in the public domain. Consequently, the development of a PBPK model to provide mechanistic insights into the pharmacokinetics of schisantherin P has not been documented.
The generation of such data would be a critical first step to enable the application of PBPK modeling for schisantherin P. This would allow for a more precise understanding of its disposition in the body and could help predict its potential for clinical interactions, similar to what has been achieved for other compounds from the same chemical class. Without such foundational research, any discussion of PBPK modeling for schisantherin P remains speculative.
Pharmacokinetics and Biotransformation Mechanistic Focus
Metabolic Pathways In Vivo and In Vitro
There is no specific information available in the reviewed scientific literature to definitively identify the in vivo and in vitro metabolic pathways of schisantherin P.
Scientific studies identifying the specific Phase I and Phase II metabolites of schisantherin P have not been found within the scope of the conducted research. While studies on schisantherin A have identified numerous metabolites, this information cannot be accurately extrapolated to schisantherin P without direct experimental evidence.
The roles of hepatic and extrahepatic sites in the biotransformation of schisantherin P have not been documented in the available literature. Research on other schisantherins suggests that both the liver and other tissues are involved in their metabolism, but specific data for schisantherin P is absent.
While lignans (B1203133) from Schisandra are known to undergo metabolic transformations such as oxidation, demethylation, and hydroxylation, no studies have been identified that specifically detail these processes for schisantherin P.
Absorption Mechanisms
Specific research detailing the absorption mechanisms of schisantherin P is not available in the current body of scientific literature.
There are no available studies that investigate the role of passive transport in the absorption of schisantherin P. While passive transport has been suggested for other lignans like schisantherin B, this cannot be confirmed for schisantherin P without dedicated research.
Future Research Directions and Academic Prospects
Development of Advanced Preclinical Models
Refined In Vitro Cellular Systems for Specific Mechanism Studies
Future research will likely focus on the use of highly specific and refined in vitro cellular systems to dissect the precise molecular mechanisms of schisantherin P. While broad anti-inflammatory and antioxidant effects have been documented for related lignans (B1203133) like schisantherin A, the specific pathways modulated by schisantherin P remain less clear. nih.govfrontiersin.org
Advanced cell culture models, such as organoids and 3D cell cultures, can provide a more physiologically relevant environment to study the effects of schisantherin P on complex cellular interactions. greenelephantbiotech.com For instance, co-culture systems of neurons and microglia could elucidate its neuroprotective potential, while patient-derived cancer cell lines could offer insights into its anti-tumor activities. Techniques like RNA sequencing (RNA-seq) can identify gene expression changes induced by schisantherin P, revealing key regulatory networks and signaling pathways. frontiersin.org For example, studies on schisantherin A have utilized such methods to pinpoint its influence on pathways like MAPK and NF-κB. nih.govmdpi.com Similar approaches for schisantherin P would be invaluable.
Table 1: Potential In Vitro Models for Schisantherin P Research
| Cell Model | Research Focus | Potential Insights |
| Primary Neurons/Microglia Co-culture | Neuroinflammation and Neuroprotection | Elucidation of mechanisms against neurodegenerative diseases. |
| Hepatocyte Spheroids | Hepatoprotective Effects | Understanding its role in mitigating liver injury and fibrosis. nih.gov |
| Cancer Cell Lines (e.g., Hep3B, HCCLM3) | Anti-tumor Activity | Identification of specific cancer types sensitive to schisantherin P and its impact on proliferation and metabolism. frontiersin.org |
| Engineered Reporter Cell Lines | Pathway-specific Activity | Quantifying the modulation of specific signaling pathways (e.g., NF-κB, Nrf2) in real-time. |
Complex In Vivo Disease Models for Comprehensive Efficacy Evaluation
To complement in vitro findings, the use of more complex and relevant in vivo disease models is crucial for a comprehensive evaluation of schisantherin P's efficacy. While preliminary studies on related compounds have utilized models for conditions like liver fibrosis and diabetic nephropathy, nih.govdovepress.com future research on schisantherin P should employ models that closely mimic human disease progression.
For example, transgenic mouse models of Alzheimer's disease could be used to investigate the long-term neuroprotective effects of schisantherin P. nih.gov Similarly, diet-induced models of non-alcoholic steatohepatitis (NASH) would provide a robust platform to assess its hepatoprotective capabilities. In these models, a combination of behavioral tests, histopathological analysis, and multi-omics approaches (genomics, proteomics, metabolomics) can offer a holistic view of the therapeutic effects and underlying mechanisms of schisantherin P. nih.govresearchgate.net
Biotechnological Approaches for Enhanced Production
The natural abundance of schisantherin P in Schisandra species can be low and variable, influenced by genetic and environmental factors. nih.gov Biotechnological strategies are therefore essential for the sustainable and scalable production of this promising compound.
Genetic Engineering of Schisandra Species for Increased Lignan (B3055560) Yield
Metabolic engineering of Schisandra plants presents a promising avenue for enhancing the production of schisantherin P and other valuable lignans. mdpi.com The biosynthetic pathway of dibenzocyclooctadiene lignans is complex, involving numerous enzymes such as cytochrome P450s, dirigent proteins, and reductases. nih.govnih.gov
By identifying the rate-limiting steps and key regulatory genes in the biosynthesis of schisantherin P, researchers can employ genetic engineering techniques like CRISPR-Cas9 to upregulate the expression of relevant genes or downregulate competing pathways. nih.govresearchgate.net Transcriptome and metabolome analyses of different Schisandra tissues have already begun to identify candidate genes involved in lignan biosynthesis, laying the groundwork for such targeted genetic modifications. nih.gov For instance, understanding the specific cytochrome P450 enzymes responsible for the final steps of schisantherin P synthesis is a critical research goal. mdpi.com
Cell Culture and Bioreactor Technologies for Sustainable Production
Plant cell and organ cultures offer a controlled and sustainable alternative to the cultivation of whole plants for the production of secondary metabolites. Schisandra cell suspension, callus, and hairy root cultures have been established and shown to produce various lignans. koreascience.krdntb.gov.ua
The next frontier is the optimization of these culture systems in bioreactors to achieve high-density growth and enhanced productivity. cellculturecompany.comopenaccessjournals.comresearchgate.net Stirred-tank and temporary immersion bioreactors have been successfully used for other Schisandra species, demonstrating the feasibility of scaling up production. mdpi.comresearchgate.net Elicitation, the use of biotic or abiotic stressors to stimulate secondary metabolite production, is another powerful tool. Studies have shown that elicitors like methyl jasmonate and yeast extract can significantly increase the yield of lignans in Schisandra cultures. mdpi.comnih.gov Future research will likely focus on optimizing bioreactor parameters and elicitation strategies specifically for maximizing schisantherin P production. ppm.edu.pl
Table 2: Biotechnological Production Strategies for Schisantherin P
| Strategy | Description | Advantages |
| Genetic Engineering | Overexpression of key biosynthetic genes in Schisandra plants. | High potential for significant yield increase in whole plants. mdpi.com |
| Cell Suspension Cultures | Growth of undifferentiated Schisandra cells in liquid medium. | Rapid growth, scalability in bioreactors. greenelephantbiotech.com |
| Hairy Root Cultures | Genetically transformed, fast-growing roots that produce secondary metabolites. | Genetic stability, high productivity of root-synthesized compounds. koreascience.krdntb.gov.ua |
| Bioreactor Cultivation | Large-scale cultivation of cell or organ cultures in controlled environments. | High biomass and product yields, continuous production. mdpi.comresearchgate.net |
| Elicitation | Application of stress-inducing agents to stimulate lignan biosynthesis. | Significant and rapid increase in product accumulation. mdpi.comppm.edu.pl |
Comparative Lignanomics and Chemotaxonomy
Detailed Comparative Studies with Other Schisandra Lignans
Schisantherin P is one of many dibenzocyclooctadiene lignans found in the Schisandra genus. mdpi.com Detailed comparative studies with other structurally related lignans, such as schisantherin A, schisandrin (B1198587), and gomisin A, are essential to understand its unique biological activities. nih.gov While these compounds share a common structural scaffold, subtle differences in their functional groups can lead to significant variations in their pharmacological effects. nih.gov
For example, comparative studies have revealed differences in the antioxidant capacities and metabolic profiles of lignans from Schisandra chinensis and Schisandra sphenanthera. mdpi.com Similar comparative analyses focusing on schisantherin P could involve a battery of bioassays to create a comprehensive profile of its activity relative to other lignans. This "lignanomics" approach, combining chemical profiling with biological screening, will be crucial for identifying the most potent lignans for specific therapeutic applications and for understanding structure-activity relationships within this class of compounds. researchgate.net
Application in Species Differentiation and Quality Control of Botanical Sources
The authentication of botanical sources is a critical challenge in herbal medicine, where the substitution or adulteration of plant materials can impact therapeutic efficacy and safety. Within the Schisandraceae family, the chemical composition, particularly the profile of dibenzocyclooctadiene lignans, serves as a powerful tool for species differentiation and quality control. While compounds such as schisantherin A, B, and C have been extensively studied as chemical markers for distinguishing between species like Schisandra chinensis and Schisandra sphenanthera, the potential of schisantherin P in this application remains a promising and largely unexplored area of research. polyu.edu.hkmdpi.commdpi.com
The principle of using lignans as chemotaxonomic markers is well-established. Different species within the Schisandraceae family synthesize unique profiles of these compounds. For instance, schisandrin is a recognized marker for S. chinensis, whereas schisantherin A is characteristic of S. sphenanthera. polyu.edu.hk The presence and concentration of these molecules create a chemical fingerprint, which can be identified using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). mdpi.comjfda-online.compsu.edu
Table 1: Established Lignan Markers for Differentiation of Schisandra Species
| Compound | Predominantly Found In | Role in Quality Control | Reference |
|---|---|---|---|
| Schisandrin | Schisandra chinensis | Key marker for authenticating S. chinensis; content stipulated by some pharmacopoeias. | polyu.edu.hkjfda-online.com |
| Schisantherin A | Schisandra sphenanthera | Primary marker for identifying S. sphenanthera and distinguishing it from S. chinensis. | polyu.edu.hkmdpi.comresearchgate.net |
| Schisantherin B | Schisandra sphenanthera & S. chinensis | Identified as a potential quality marker (Q-marker) for hepatoprotective activity. | mdpi.commdpi.com |
| Schisantherin C | Schisandra sphenanthera & S. chinensis | Identified as a significant differential marker between the two species. | mdpi.comnih.govfrontiersin.org |
| Schisandrol B | Schisandra chinensis | Used alongside other lignans for quality evaluation and to differentiate wild vs. cultivated sources. | polyu.edu.hk |
Research indicates that schisantherin P is not typically found in the Schisandra genus but has been identified in other members of the Schisandraceae family, specifically the Kadsura genus, such as Kadsura coccinea and Kadsura angustifolia. jse.ac.cn This presents a unique academic prospect: investigating schisantherin P as a specific chemical marker to differentiate the Kadsura genus from the Schisandra genus, and to authenticate various species within Kadsura itself.
Future research should systematically explore the chemotaxonomic significance of schisantherin P. A primary objective would be to develop and validate robust analytical methods for the precise detection and quantification of schisantherin P in various plant tissues. Methodologies successfully applied to other lignans, such as UPLC-Q-Orbitrap-MS, could be adapted for this purpose. mdpi.com
A prospective research framework could involve several key stages:
Broad Screening: Analyze a wide range of species from both the Schisandra and Kadsura genera to confirm the distribution of schisantherin P. This would definitively establish its specificity as a potential marker.
Quantitative Analysis: Measure the concentration of schisantherin P across different batches, geographical locations, and harvest times for Kadsura species. This data is essential for setting quality control standards.
Method Validation: Develop a validated analytical method (e.g., HPLC-UV, UPLC-MS/MS) for routine quality control, assessing parameters such as linearity, precision, accuracy, and robustness, similar to methods established for other schisantherins. jfda-online.comsemanticscholar.org
Fingerprint Development: Incorporate schisantherin P into a broader chemical fingerprint for Kadsura species. This multi-component analysis, combined with chemometrics, would provide a powerful tool for authenticating raw materials and finished products, preventing accidental or deliberate substitution with Schisandra material.
The successful application of schisantherin P as a marker would enhance the quality control of botanical sources from the Kadsura genus, ensuring consistency and authenticity in herbal products.
Table 2: Proposed Research Framework for Schisantherin P as a Quality Control Marker
| Research Phase | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| Phase 1: Exploratory Screening | To determine the presence and distribution of schisantherin P across the Schisandraceae family. | UPLC-QTOF-MS analysis of multiple Kadsura and Schisandra species. | Confirmation of schisantherin P as a genus-specific marker for Kadsura. |
| Phase 2: Quantitative Method Development | To establish a reliable method for quantifying schisantherin P content. | Development and validation of an HPLC-UV or UPLC-MS/MS method. | A validated protocol for routine quantification of schisantherin P. |
| Phase 3: Chemotaxonomic Validation | To assess the variation of schisantherin P content due to geographical and temporal factors. | Quantitative analysis of samples from diverse origins and harvest times. | Establishment of baseline concentration ranges for quality standards. |
| Phase 4: Fingerprint Integration | To use schisantherin P as part of a multi-component chemical fingerprint for authentication. | Chemometric analysis (e.g., PCA, HCA) of full chemical profiles. | A robust model for differentiating Kadsura species and detecting adulteration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
